2-Fluoro-4-iodo-3-methoxybenzaldehyde
Description
Strategic Significance of Multifunctionalized Aryl Benzaldehydes in Contemporary Organic Synthesis
Multifunctionalized aryl benzaldehydes are valuable precursors in organic synthesis due to the diverse reactivity of their substituent groups. The aldehyde functionality itself is a versatile handle for a wide array of chemical transformations, including nucleophilic additions, reductions, oxidations, and condensation reactions to form Schiff bases or other heterocyclic systems. researchgate.net The presence of additional functional groups on the aromatic ring, such as halogens and methoxy (B1213986) groups, further enhances their synthetic utility.
Halogens, particularly iodine, serve as excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netchinesechemsoc.org This capability is fundamental to the construction of complex molecular scaffolds from simpler precursors. The methoxy group, an electron-donating substituent, can influence the reactivity and regioselectivity of reactions on the aromatic ring. The strategic placement of these functionalities on the benzaldehyde (B42025) core allows for sequential and site-selective reactions, providing a powerful tool for the efficient synthesis of target molecules. nih.gov
The strategic importance of these building blocks is underscored by their application in the synthesis of pharmaceuticals and other biologically active compounds. chemimpex.comevitachem.com The ability to introduce various substituents with precise control over their positioning is crucial for tuning the pharmacological properties of a molecule. Polysubstituted benzaldehydes provide the foundational framework upon which molecular complexity and diversity can be built. scispace.com
Overview of the Distinctive Reactivity Profile and Synthetic Utility of 2-Fluoro-4-iodo-3-methoxybenzaldehyde as a Versatile Synthon
This compound is a prime example of a highly versatile synthetic intermediate. Its structure incorporates an aldehyde group, a fluorine atom, an iodine atom, and a methoxy group, each contributing to its unique reactivity profile.
The presence of an iodine atom makes this compound an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. researchgate.net These reactions are instrumental in forming new carbon-carbon bonds, allowing for the attachment of diverse aryl, alkyl, and alkynyl groups at the 4-position. The iodine's high reactivity allows these couplings to proceed under relatively mild conditions. acs.org
The fluorine atom at the 2-position and the methoxy group at the 3-position exert significant electronic and steric influences on the molecule. The ortho-fluoro group can modulate the reactivity of the adjacent aldehyde and influence the conformation of the molecule. The methoxy group, being electron-donating, can affect the electronic properties of the aromatic ring. This intricate interplay of functional groups allows for a high degree of control over subsequent chemical transformations.
The aldehyde group provides a reactive site for chain extension and the introduction of further functionalities. It can be converted into a variety of other groups, such as alcohols, amines, or carboxylic acids, or used in the construction of heterocyclic rings. researchgate.net This versatility makes this compound a valuable starting material for the synthesis of a wide range of complex organic molecules, including active pharmaceutical ingredients and functional materials. ossila.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆FIO₂ |
| Molecular Weight | 296.04 g/mol |
| CAS Number | 1261649-16-6 |
The strategic arrangement of its functional groups makes this compound a powerful tool for chemists, enabling the efficient and selective synthesis of complex molecular architectures that would be challenging to access through other means.
Structure
3D Structure
Properties
Molecular Formula |
C8H6FIO2 |
|---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
2-fluoro-4-iodo-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6FIO2/c1-12-8-6(10)3-2-5(4-11)7(8)9/h2-4H,1H3 |
InChI Key |
WEVXBQWFGGJJIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=O)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 4 Iodo 3 Methoxybenzaldehyde
De Novo Synthesis Approaches
De novo synthesis provides a powerful means to construct the target molecule from simpler, acyclic precursors, often allowing for excellent control over the final substitution pattern.
Regioselective Halogenation Strategies on Substituted Benzaldehyde (B42025) Precursors
One common approach involves the regioselective halogenation of a benzaldehyde precursor that already contains some of the required substituents. For instance, starting with 2-fluoro-3-methoxybenzaldehyde (B32414), direct iodination can be employed to introduce the iodine atom at the C4 position. The directing effects of the existing fluorine and methoxy (B1213986) groups play a crucial role in achieving the desired regioselectivity. The use of N-halosuccinimides (such as N-iodosuccinimide, NIS) in solvents like hexafluoroisopropanol (HFIP) can enhance reactivity and selectivity, often proceeding under mild conditions without the need for additional catalysts. organic-chemistry.org This method is advantageous as it builds upon a commercially available or readily accessible advanced intermediate.
Key to this strategy is understanding the electronic and steric influences of the substituents on the aromatic ring. The fluorine atom at C2 and the methoxy group at C3 both influence the position of electrophilic attack. Enzymatic halogenation, using enzymes like FAD-dependent halogenases, also presents a potential route for highly regioselective halogenation, overriding the typical electronic preferences of the aromatic ring. nih.govnih.gov
Directed Ortho Metalation (DoM) and Halogen-Metal Exchange Formylation Routes for Aryl Halides
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org In the context of synthesizing 2-fluoro-4-iodo-3-methoxybenzaldehyde, a plausible route could start from a precursor like 1-fluoro-3-iodo-2-methoxybenzene. The methoxy group can act as a DMG, directing lithiation to the C6 position. However, to achieve formylation at the desired C1 position, a different precursor and strategy would be necessary.
A more direct application of organometallic chemistry is the halogen-metal exchange reaction followed by formylation. thieme-connect.de This approach typically involves the reaction of an aryl halide (bromide or iodide) with an organolithium reagent to generate an aryllithium species. wikipedia.orgthieme-connect.de This intermediate can then be trapped with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. thieme-connect.degoogle.com For example, starting with a polysubstituted aryl iodide, a lithium-halogen exchange could generate the corresponding aryllithium, which upon reaction with DMF and subsequent workup, would yield the target benzaldehyde. The regioselectivity of this method is predetermined by the position of the halogen on the starting aryl halide. thieme-connect.de Trialkylmagnesate complexes can also be used for halogen-metal exchange, offering tolerance for various functional groups. researchgate.net
Multi-step Reaction Sequences for Incorporating Fluorine, Iodine, and Methoxy Moieties
The synthesis of this compound can also be accomplished through a multi-step sequence that systematically introduces each functional group onto the aromatic ring. Such a sequence might begin with a simple, commercially available starting material like 3-fluorophenol (B1196323). A representative, albeit hypothetical, sequence could involve:
Protection and Bromination: The hydroxyl group of 3-fluorophenol can be protected, for example, as an isopropyl ether. Subsequent bromination can be directed to the positions activated by the fluorine and protected hydroxyl group. google.com
Methoxylation: An Ullmann-type coupling reaction could be employed to introduce the methoxy group, potentially displacing a strategically placed halogen. For instance, a precursor like 2-fluoro-4-iodoaniline (B146158) can be converted to 2-fluoro-4-methoxyaniline. orgsyn.org
Introduction of Iodine: If not already present, iodine can be introduced via electrophilic iodination at an activated position on the ring.
Formylation: As described previously, formylation can be achieved through methods like the Vilsmeier-Haack reaction or by formylation of an organometallic intermediate.
The specific order of these steps is critical to ensure the correct regiochemical outcome, as the directing effects of the substituents change with each transformation. Flow chemistry, using modular reactors, can be employed for multi-step syntheses, allowing for the integration of reaction and purification steps. durham.ac.uk
Stereochemical Control and Regioselectivity in Synthesis of Aromatic Aldehydes
While stereochemical control is not directly applicable to the achiral target molecule, the principles of regioselectivity are paramount. The synthesis of highly substituted aromatic aldehydes like this compound relies heavily on controlling the position of incoming electrophiles or nucleophiles. The interplay of electronic effects (activating/deactivating, ortho-, para-, or meta-directing) and steric hindrance from the existing substituents dictates the outcome of each reaction step.
For instance, in electrophilic aromatic substitution reactions, the combined directing effects of the fluorine, iodine, and methoxy groups must be carefully considered. Aryl-aryl interactions and π-stacking can also influence the stereochemical and regiochemical outcome of certain reactions, although this is more relevant in cycloadditions and other reactions involving the formation of new stereocenters. nih.gov Computational studies can be valuable in predicting the most likely sites of reaction and in designing synthetic routes with high regioselectivity.
Functional Group Interconversions on Pre-existing Aromatic Scaffolds
An alternative to de novo synthesis is to start with an aromatic compound that already possesses the desired carbon skeleton and then modify the functional groups.
Selective Oxidation of Benzyl (B1604629) Alcohols to the Aldehyde Functionality
If the corresponding benzyl alcohol, (2-fluoro-4-iodo-3-methoxyphenyl)methanol, is available or can be synthesized more readily, its selective oxidation provides a direct route to the target aldehyde. harvard.edu A variety of methods exist for the oxidation of primary benzyl alcohols to aldehydes, with a key challenge being the prevention of over-oxidation to the carboxylic acid. organic-chemistry.org
Modern oxidation methods often employ mild and selective reagents to achieve this transformation in high yield. Some common approaches include:
Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) have traditionally been used for this purpose, although their toxicity and the need for hazardous solvents are significant drawbacks. gordon.edu
Manganese-based reagents: Activated manganese dioxide (MnO2) is a classic and effective reagent for the selective oxidation of benzylic and allylic alcohols.
Catalytic methods: More environmentally friendly approaches utilize catalytic amounts of transition metals, such as ruthenium, copper, or palladium, in the presence of a stoichiometric oxidant like molecular oxygen or hydrogen peroxide. nih.govresearchgate.netnih.gov For example, copper(I) iodide in the presence of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and an oxygen atmosphere can efficiently oxidize a broad range of benzyl alcohols. nih.gov
Photochemical methods: Metal-free photochemical approaches, using photocatalysts like Eosin Y and molecular oxygen as the oxidant, offer a green and efficient alternative. organic-chemistry.org
DMSO-based oxidations: The Swern oxidation and its variants utilize dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile to effect the oxidation.
The choice of oxidant and reaction conditions depends on the other functional groups present in the molecule to avoid unwanted side reactions.
Table of Oxidizing Agents for Benzyl Alcohol to Aldehyde Conversion
| Reagent/System | Conditions | Advantages | Disadvantages |
| Pyridinium chlorochromate (PCC) | Dichloromethane | High selectivity for aldehydes | Toxic, hazardous solvent |
| Activated MnO2 | Various solvents | Selective for benzylic/allylic alcohols | Stoichiometric, can require large excess |
| CuI/TEMPO/O2 | Acetonitrile, room temperature | Mild, catalytic, uses O2 as oxidant | May require optimization for specific substrates |
| Eosin Y/O2/light | Visible light irradiation | Metal-free, green, mild conditions | May not be suitable for all substrates |
| DMSO/Oxalyl chloride (Swern) | Low temperature (-78 °C) | High yields, general applicability | Requires cryogenic temperatures, unpleasant odor |
Transformations of Related Substituted Benzaldehydes
A primary route to this compound involves the direct functionalization of a pre-existing substituted benzaldehyde. A logical precursor for this transformation is 2-fluoro-3-methoxybenzaldehyde. ossila.com This approach hinges on the regioselective introduction of an iodine atom at the C-4 position of the benzene (B151609) ring. The directing effects of the existing substituents (fluoro, methoxy, and formyl groups) play a crucial role in determining the outcome of the iodination reaction.
The methoxy group at C-3 and the fluoro group at C-2 are both ortho-, para-directing activators. However, the steric hindrance from the adjacent formyl group and the fluoro atom may influence the site of electrophilic substitution. The formyl group is a meta-directing deactivator. Therefore, the position para to the activating methoxy group (C-4) is a highly favored site for electrophilic iodination.
Various iodinating agents can be employed for this transformation. A common and effective reagent is N-iodosuccinimide (NIS), often used in conjunction with a catalytic amount of an acid or a transition metal catalyst to enhance its electrophilic character. For instance, iron(III) catalysts have been shown to be highly effective in the regioselective iodination of activated arenes with NIS. acs.org Another approach involves palladium catalysis, which can direct the ortho-iodination of benzaldehyde compounds through the formation of a transient directing group. google.com
An alternative, though less direct, synthetic strategy could involve the formylation of a 1-fluoro-3-iodo-2-methoxybenzene precursor. This would require the synthesis of this specific iodinated fluoroanisole derivative first, followed by the introduction of the aldehyde functionality. Formylation can be achieved through various methods, such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Optimization of Reaction Conditions and Process Efficiency
Achieving a high yield and selectivity in the synthesis of this compound necessitates careful optimization of several reaction parameters. These include the choice of catalytic system, the reaction solvent, and the purification methodology.
The choice of catalyst is critical for directing the iodination to the desired C-4 position and for achieving a high reaction rate. For the iodination of activated aromatic rings, various catalytic systems have been developed.
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid can be used to activate NIS, increasing its electrophilicity and promoting the iodination of electron-rich aromatic compounds like phenols and their derivatives. researchgate.net Similarly, Lewis acids can also be employed to achieve a similar effect.
Transition Metal Catalysis: Iron(III) salts have proven to be inexpensive and non-toxic catalysts for the highly regioselective iodination of activated arenes. acs.org For instance, a 5 mol % loading of an iron(III) catalyst can efficiently promote iodination with NIS. acs.org Palladium catalysts, while often used for cross-coupling reactions, have also been utilized for the directed C-H functionalization, including ortho-iodination of benzaldehydes. google.com Laccase-catalyzed iodination of p-substituted phenols using potassium iodide as the iodine source and aerial oxygen as the oxidant represents a green and sustainable approach, although its applicability to the specific substrate would require investigation. rsc.org
| Catalyst System | Iodinating Agent | Advantages |
| p-Toluenesulfonic acid | N-Iodosuccinimide (NIS) | Mild conditions, high regioselectivity for activated phenols. researchgate.net |
| Iron(III) salts | N-Iodosuccinimide (NIS) | Inexpensive, non-toxic, high efficiency and regioselectivity. acs.org |
| Palladium acetate | N-Iodosuccinimide (NIS) | Enables direct ortho-iodination of benzaldehydes. google.com |
| Laccase | Potassium Iodide (KI) / O₂ | Environmentally benign, sustainable. rsc.org |
The solvent can significantly influence the rate, yield, and regioselectivity of the iodination reaction. The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates. For instance, in the iron-catalyzed iodination of anisole, a significant rate enhancement was observed when using an ionic liquid like [BMIM]NTf₂ as the solvent compared to dichloromethane. acs.org
In the iodination of phenols and anilines, the solvent can modulate the activity of the catalyst and the iodinating agent. researchgate.net For example, water can tune the catalytic activity of sulfated polyborate with NIS, leading to different degrees of iodination. researchgate.net The choice of solvent can also be crucial in minimizing side reactions. A systematic screening of solvents is therefore essential to identify the optimal reaction medium that maximizes the yield of the desired this compound while minimizing the formation of isomers and di-iodinated byproducts.
| Solvent | Effect on Iodination | Reference |
| Dichloromethane | Standard solvent for many organic reactions. | acs.org |
| [BMIM]NTf₂ (Ionic Liquid) | Can significantly accelerate reaction rates in Fe(III)-catalyzed iodinations. | acs.org |
| Water | Can tune catalyst activity and influence the degree of iodination. | researchgate.net |
| Dichloromethane/DMSO | Can influence regioselectivity in iodination with silver salts. nih.gov |
The purification of the final product, this compound, is a critical step to ensure high purity, which is often required for subsequent applications. Crude benzaldehyde, particularly after synthetic transformations, may contain unreacted starting materials, reagents, and isomeric byproducts.
Standard purification techniques such as distillation, crystallization, and chromatography are widely used. For benzaldehyde derivatives, vacuum distillation can be effective if the compound is thermally stable. epo.org However, given the multiple functional groups and the potential for thermal decomposition, chromatographic methods are often preferred for achieving high purity of complex substituted benzaldehydes.
Column chromatography using silica (B1680970) gel is a versatile technique for separating the desired product from impurities based on differences in polarity. The choice of eluent system is crucial for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed.
Preparative High-Performance Liquid Chromatography (HPLC) can be used for obtaining very high purity samples, although it is generally more suitable for smaller scale purifications.
Chemical Reactivity and Derivatization of 2 Fluoro 4 Iodo 3 Methoxybenzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group is a key site for transformations, participating in a variety of nucleophilic additions, condensations, reductions, and oxidations.
The aldehyde functionality of 2-Fluoro-4-iodo-3-methoxybenzaldehyde is susceptible to attack by various nucleophiles. Organometallic reagents like Grignard or organolithium compounds can add to the carbonyl carbon to form secondary alcohols. More significantly, it can undergo classic condensation reactions to form new carbon-carbon double bonds.
The Wittig reaction , which involves the reaction of an aldehyde with a phosphorus ylide, is a powerful method for alkene synthesis. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, it can react with a variety of phosphonium (B103445) ylides to generate substituted stilbene (B7821643) and other vinyl derivatives. For instance, the related compound 2-fluoro-3-methoxybenzaldehyde (B32414) is utilized in Wittig reactions to construct benzosuberone cores, indicating that this compound would react similarly. ossila.com The reaction proceeds by the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org
The Claisen-Schmidt condensation is another important reaction, involving the base-catalyzed reaction between an aldehyde (in this case, this compound, which lacks α-hydrogens) and a ketone or another aldehyde that possesses α-hydrogens. wikipedia.orgresearchgate.net This reaction is a type of crossed aldol (B89426) condensation and is used to synthesize chalcones and related enones. wikipedia.orgresearchgate.net For example, the reaction of this compound with a ketone like acetone (B3395972) would be expected to yield a chalcone-like intermediate. magritek.com
| Reaction Type | Reactant | General Product | Key Features |
|---|---|---|---|
| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR) | Substituted Alkene | Forms a C=C bond at the site of the original C=O. organic-chemistry.orglibretexts.org |
| Claisen-Schmidt Condensation | Enolizable Ketone/Aldehyde | α,β-Unsaturated Carbonyl Compound | A base-catalyzed crossed aldol condensation. wikipedia.org |
The aldehyde group in this compound can be readily transformed into other important functional groups through selective reduction or oxidation.
Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2-Fluoro-4-iodo-3-methoxyphenyl)methanol. This transformation is typically achieved with high yields using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol. fu-berlin.de The reaction is generally highly chemoselective, leaving the aryl halides and the methoxy (B1213986) group intact. More powerful reducing agents like lithium aluminum hydride (LiAlH4) could also be used, but NaBH4 is often preferred for its milder nature and easier handling.
Selective Oxidation: Conversely, the aldehyde group can be oxidized to the corresponding carboxylic acid, 2-Fluoro-4-iodo-3-methoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions, particularly with the sensitive iodo-substituent.
| Transformation | Reagent | Product |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH4) | (2-Fluoro-4-iodo-3-methoxyphenyl)methanol |
| Oxidation | Potassium Permanganate (KMnO4) | 2-Fluoro-4-iodo-3-methoxybenzoic acid |
Reactivity of the Aryl Halogens (Iodine and Fluorine)
The presence of two different halogens on the aromatic ring, iodine and fluorine, provides a platform for selective and sequential functionalization through various cross-coupling and substitution reactions.
The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. wikipedia.org This difference in reactivity allows for selective functionalization at the C-4 position. The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl > F. wikipedia.org
The Suzuki coupling reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is a versatile method for forming new carbon-carbon bonds.
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like an amine. organic-chemistry.orglibretexts.org It is a highly reliable method for the synthesis of arylalkynes. libretexts.org
The Heck coupling reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This reaction is also catalyzed by a palladium complex and requires a base.
In all these reactions, the 2-fluoro and 3-methoxy substituents remain intact, demonstrating the high chemoselectivity for the carbon-iodine bond.
| Reaction | Coupling Partner | General Product | Catalyst System |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R-B(OH)2) | 4-Aryl/vinyl-2-fluoro-3-methoxybenzaldehyde | Pd Catalyst + Base |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 4-Alkynyl-2-fluoro-3-methoxybenzaldehyde | Pd Catalyst + Cu(I) Co-catalyst + Base organic-chemistry.orglibretexts.org |
| Heck Coupling | Alkene (CH2=CHR) | 4-Vinyl-2-fluoro-3-methoxybenzaldehyde | Pd Catalyst + Base |
Nucleophilic aromatic substitution (SNAr) is a reaction mechanism that is possible for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com Fluorine is an excellent leaving group for SNAr reactions because of its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. masterorganicchemistry.com
In this compound, the aldehyde group at C-1 is electron-withdrawing and is ortho to the fluorine atom at C-2, which should activate the C-F bond towards SNAr. However, the methoxy group at C-3 is electron-donating, which can partially deactivate the ring for this type of reaction. The large iodine atom at C-4 may also exert some steric hindrance. The feasibility of an SNAr reaction at the C-F bond would depend on the specific nucleophile and reaction conditions. Strong nucleophiles and elevated temperatures would likely be required. walisongo.ac.id
The term "orthogonal reactivity" refers to the ability to selectively react one functional group in a molecule in the presence of another, under different and non-interfering reaction conditions. This compound is an excellent example of a substrate with orthogonal halogen reactivity.
The carbon-iodine bond can be selectively functionalized using palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) without affecting the carbon-fluorine bond. Subsequently, the carbon-fluorine bond could potentially be targeted for a nucleophilic aromatic substitution reaction under a different set of conditions (e.g., a strong nucleophile and heat). This stepwise, selective functionalization allows for the synthesis of complex, highly substituted aromatic compounds from a single starting material.
This orthogonal reactivity makes this compound a valuable intermediate in medicinal chemistry and materials science, where precise control over the substitution pattern on an aromatic ring is often required.
Reactivity and Directing Effects of the Methoxy Group
The methoxy group (-OCH₃) is a key influencer of the reactivity of the benzene (B151609) ring. It is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions due to its ability to donate electron density to the ring through resonance. However, its reactivity is modulated by the presence of the other substituents.
The reaction with strong protic acids proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.com This results in the formation of the corresponding phenol (B47542) and methyl halide. Given the structure of this compound, this reaction would yield 2-Fluoro-4-iodo-3-hydroxybenzaldehyde.
Boron tribromide is another powerful reagent for cleaving aryl ethers, often effective at lower temperatures than HBr or HI. masterorganicchemistry.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the cleavage of the carbon-oxygen bond.
Table 1: General Conditions for Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Products |
|---|---|---|
| HBr | Acetic acid or aqueous solution, reflux | Phenol, Methyl bromide |
| HI | Acetic acid or aqueous solution, reflux | Phenol, Methyl iodide |
Note: This table represents general conditions and the reactivity of this compound may vary.
In electrophilic aromatic substitution reactions, the methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. This is due to the resonance stabilization of the intermediate carbocation (the sigma complex). However, in this compound, the positions ortho and para to the methoxy group are already substituted. The position ortho to the methoxy group and meta to the aldehyde is occupied by a fluorine atom, and the other ortho position is occupied by the aldehyde group itself. The position para to the methoxy group is occupied by an iodine atom.
Another important directing effect involving the methoxy group is directed ortho-metalation (DoM) . wikipedia.org In this reaction, an organolithium reagent, such as n-butyllithium, can selectively deprotonate the position ortho to the methoxy group due to coordination with the lithium atom. For this compound, the position ortho to the methoxy group is substituted with a fluorine atom. While this position is activated for deprotonation, the subsequent reaction would depend on the stability of the resulting organolithium species and the reaction conditions.
Chemoselective and Regioselective Transformations of Multifunctionalized Aromatic Systems
The presence of multiple functional groups in this compound makes chemoselectivity and regioselectivity key considerations in its synthetic transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the aldehyde group can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride, without affecting the aryl halides or the ether linkage. Conversely, stronger reducing agents like lithium aluminum hydride might also reduce the aldehyde. The aldehyde can also be oxidized to a carboxylic acid.
Regioselectivity is crucial in reactions involving the aromatic ring. For example, in nucleophilic aromatic substitution (SₙAr), the positions activated by electron-withdrawing groups are susceptible to attack by nucleophiles. In this compound, the fluorine and iodine atoms are potential leaving groups. The aldehyde group, being strongly electron-withdrawing, activates the ortho and para positions to nucleophilic attack. Therefore, the fluorine atom at the 2-position and the iodine atom at the 4-position are activated towards SₙAr. The relative reactivity of the C-F versus C-I bond would depend on the specific nucleophile and reaction conditions. Generally, the C-I bond is weaker and iodine is a better leaving group than fluorine. libretexts.org
Table 2: Potential Chemoselective and Regioselective Reactions
| Reaction Type | Reagent/Conditions | Potential Site of Reaction | Potential Product |
|---|---|---|---|
| Aldehyde Reduction | NaBH₄, MeOH | Aldehyde | (2-Fluoro-4-iodo-3-methoxyphenyl)methanol |
| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, R₂NH) | C-I or C-F | 2-Fluoro-3-methoxy-4-(nucleophile)benzaldehyde or 4-Iodo-3-methoxy-2-(nucleophile)benzaldehyde |
Note: This table presents potential reactions based on general principles of organic chemistry, as specific experimental data for this compound is limited.
Applications of 2 Fluoro 4 Iodo 3 Methoxybenzaldehyde in Complex Molecule Synthesis
Building Block for Heterocyclic Compound Synthesis
The unique substitution pattern of 2-fluoro-4-iodo-3-methoxybenzaldehyde positions it as a versatile precursor for various heterocyclic structures, which are central to medicinal chemistry and materials science.
While substituted benzaldehydes are fundamental starting materials for building nitrogen-containing heterocycles, specific examples detailing the use of this compound are not extensively documented. In principle, the aldehyde group can participate in condensation reactions with amines and other nitrogen-based nucleophiles to initiate the formation of these ring systems.
For instance, the synthesis of quinolines often involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone, or a three-component reaction between an aniline, an aldehyde, and pyruvic acid (Doebner synthesis). nih.gov The aldehyde functionality of this compound could be employed in such synthetic strategies. Similarly, imidazole (B134444) synthesis, such as in the Radiszewski synthesis, involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.com The specific utility of this compound in these established synthetic routes has not been detailed in available research.
The synthesis of oxygen-containing heterocycles, such as benzofurans or coumarins, often utilizes ortho-substituted phenolic precursors. Although this compound does not possess a free hydroxyl group, its substituents could be chemically modified to facilitate such cyclizations. The aldehyde group is a key functional handle for creating the necessary precursors for these ring systems. However, direct applications of this compound in the formation of oxygen-containing heterocycles are not described in the current literature.
The presence of iodo and fluoro groups on the benzaldehyde (B42025) ring offers significant synthetic advantages for creating advanced aromatic scaffolds. The iodo group is particularly useful for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide variety of substituents and the construction of complex biaryl or acetylenic structures. The fluorine atom can influence the electronic properties and metabolic stability of target molecules, a desirable feature in drug discovery. ossila.com Despite this potential, specific examples of its use as a precursor for advanced aromatic scaffolds remain to be published.
Role in the Synthesis of Advanced Organic Intermediates
Functionally rich molecules like this compound are valuable as advanced organic intermediates. ossila.com Each functional group—aldehyde, fluoride, iodide, and methoxy (B1213986)—can be selectively reacted or can influence the reactivity of the others, allowing for a stepwise and controlled construction of complex target molecules. For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine, while the iodo group is available for metal-catalyzed coupling reactions. This multi-functionality makes it a strategic starting point for synthesizing key fragments of larger molecules, particularly in the pharmaceutical industry.
Contributions to Agrochemicals Research and Development as a Precursor
Fluorinated and halogenated heterocyclic compounds are a cornerstone of modern agrochemical research due to their enhanced biological activity and metabolic stability. Substituted benzaldehydes serve as common starting materials for agrochemicals. While the specific application of this compound as a precursor in this field is not documented, its structural motifs are relevant to the design of new pesticides and herbicides.
Utility in the Development of Specialty Materials and Functional Polymers
Aromatic aldehydes are used in the synthesis of functional polymers and specialty materials. They can be incorporated into polymer backbones or used to create photosensitive materials, liquid crystals, or organic light-emitting diodes (OLEDs). The fluorine and iodine atoms in this compound could impart unique properties, such as altered electronic characteristics, increased thermal stability, or specific refractive indices, to the resulting materials. However, research detailing its use in materials science has not been found in available sources.
Theoretical and Computational Investigations of 2 Fluoro 4 Iodo 3 Methoxybenzaldehyde
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and provides a framework for understanding chemical bonding and electronic transitions. youtube.comyoutube.com For 2-Fluoro-4-iodo-3-methoxybenzaldehyde, an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.
The HOMO represents the orbital from which an electron is most likely to be donated, and its energy level is related to the molecule's ionization potential. The LUMO, conversely, is the orbital to which an electron is most likely to be accepted, and its energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity.
Table 1: Predicted Frontier Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -2.1 |
Note: The values in this table are illustrative and represent typical energies for similar aromatic aldehydes as determined by computational methods.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is a widely used tool for predicting the geometries and energies of molecules. For a molecule with rotatable bonds, such as the aldehyde and methoxy (B1213986) groups in this compound, DFT can be used to determine the most stable conformations and the energy barriers to rotation.
The conformational landscape of this molecule is primarily determined by the orientation of the aldehyde and methoxy groups relative to the benzene (B151609) ring and each other. Steric hindrance between the substituents and the potential for intramolecular interactions, such as hydrogen bonding, can influence the preferred geometry. DFT calculations can map the potential energy surface as a function of the dihedral angles of these groups to identify the global and local energy minima. researchgate.net
For instance, the planarity of the aldehyde group with the benzene ring is crucial for π-conjugation. However, steric clashes with the adjacent fluorine and methoxy groups could force it out of the plane. Similarly, the orientation of the methyl group of the methoxy substituent will be influenced by the neighboring iodine and fluorine atoms.
Table 2: Calculated Relative Energies of Different Conformations of this compound
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Planar) | 0° | 0.0 |
Note: The data presented here is hypothetical and serves to illustrate the kind of information that can be obtained from DFT studies.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net
For this compound, a key reaction would be nucleophilic addition to the carbonyl carbon of the aldehyde group. Computational methods can be used to model the approach of a nucleophile to the aldehyde, the formation of the tetrahedral intermediate, and the subsequent steps of the reaction. The calculated activation energies for different pathways can help to predict the most likely reaction mechanism.
For example, the reaction of this compound with a Grignard reagent could be modeled to understand the formation of a secondary alcohol. DFT calculations could be employed to determine the structure and energy of the transition state for the nucleophilic attack of the Grignard reagent on the carbonyl carbon.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Many chemical reactions can yield more than one product. Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. rsc.org Computational models can be highly effective in predicting the outcomes of such reactions. nih.govrsc.org
For this compound, electrophilic aromatic substitution is a reaction where regioselectivity is important. The existing substituents on the benzene ring will direct incoming electrophiles to specific positions. The methoxy group is a strong activating and ortho, para-directing group, while the halogens are deactivating but also ortho, para-directing. The aldehyde group is a strong deactivating and meta-directing group. Computational analysis of the stability of the intermediate carbocations (sigma complexes) can predict the most likely site of substitution.
In reactions involving the aldehyde group, such as reduction with a chiral reducing agent, stereoselectivity is a key consideration. Computational modeling of the transition states leading to the different stereoisomeric products can predict which enantiomer or diastereomer will be formed in excess. researchgate.netacs.org
Quantitative Structure-Activity Relationships (QSAR) for Reactivity Predictions
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity, in this case, its chemical reactivity. researchgate.net These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an observed reactivity parameter.
For this compound, a variety of molecular descriptors can be calculated using computational methods. These can include electronic descriptors (such as atomic charges, dipole moment, and frontier orbital energies), steric descriptors (such as molecular volume and surface area), and topological descriptors (which describe the connectivity of the atoms).
These descriptors can then be used to build a QSAR model to predict a specific aspect of the molecule's reactivity, for example, its rate of reaction in a particular chemical transformation. Such models can be valuable for screening large numbers of related compounds to identify those with desired reactivity profiles, without the need to synthesize and test each one experimentally.
Table 3: Selected Calculated Molecular Descriptors for QSAR Analysis of this compound
| Descriptor | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 3.5 |
| Molecular Surface Area (Ų) | 185.6 |
Note: These values are illustrative and represent typical outputs from computational chemistry software used for QSAR studies.
Future Directions and Emerging Research Opportunities for 2 Fluoro 4 Iodo 3 Methoxybenzaldehyde
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, emphasizing the reduction of hazardous substances and the use of environmentally benign processes. youtube.com Future research will likely focus on developing sustainable methods for the synthesis of 2-Fluoro-4-iodo-3-methoxybenzaldehyde, moving away from traditional methods that may involve harsh reagents or produce significant waste.
Key areas for exploration include:
Biocatalysis : The use of enzymes or whole-cell systems for the synthesis of aldehydes is a rapidly growing field. nih.govresearchgate.netmdpi.com Research could target the development of engineered microorganisms or isolated enzymes capable of performing selective halogenation and formylation on a suitable precursor. asm.orgmit.edu Biocatalytic approaches offer mild reaction conditions, high selectivity, and a reduced environmental footprint. researchgate.net
Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. ugr.esrsc.org Future studies could investigate the photocatalytic formylation or iodination of an appropriately substituted fluoro-anisole precursor. ugr.esacs.orgresearchgate.net This approach could minimize the use of toxic reagents and energy-intensive conditions.
Use of Greener Reagents : Research into alternative, less hazardous reagents for iodination and formylation is crucial. For instance, developing methods that use molecular iodine with a green oxidant could replace harsher iodinating agents. researchgate.netbabafaridgroup.edu.inorganic-chemistry.orgmdpi.comnih.gov Similarly, exploring C1 synthons derived from renewable resources for the formylation step aligns with the goals of sustainable chemistry. nih.gov
A comparison of potential synthetic approaches is presented in Table 1.
| Synthetic Approach | Potential Advantages | Research Challenges |
| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts, reduced waste. researchgate.net | Enzyme discovery and engineering, substrate specificity, process scale-up. nih.gov |
| Photocatalysis | Use of renewable light energy, mild reaction conditions, novel reactivity. ugr.es | Catalyst development, reaction optimization, quantum yield improvement. ugr.es |
| Green Reagents | Reduced toxicity and environmental impact, improved safety profile. science.gov | Reagent efficiency, cost-effectiveness, broad applicability. acs.org |
Application in Flow Chemistry and Microreactor Technology
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater efficiency. aurigeneservices.comacs.orgbeilstein-journals.org The synthesis of this compound is well-suited for exploration using these advanced manufacturing technologies.
Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.commdpi.com This level of control is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. The small reaction volumes within microreactors significantly minimize safety risks. rsc.orgresearchgate.net
Future research in this area could focus on:
Multi-step Continuous Synthesis : Designing a fully automated, multi-step flow process that integrates the synthesis, purification, and isolation of this compound. acs.org
Process Optimization : Utilizing computational fluid dynamics (CFD) and automated feedback loops to rapidly optimize reaction conditions for yield and purity. rsc.orgresearchgate.net
On-demand Synthesis : Developing portable microreactor systems for the on-demand synthesis of this compound, which could be particularly valuable for research and development applications where small quantities are needed intermittently.
The benefits of applying flow chemistry to the synthesis of this compound are summarized in Table 2.
| Parameter | Batch Chemistry | Flow Chemistry/Microreactors |
| Heat Transfer | Often slow and inefficient. | Rapid and highly efficient. mdpi.com |
| Mass Transfer | Can be limited by mixing speed. | Enhanced due to small diffusion distances. mdpi.com |
| Safety | Higher risk with hazardous reagents/reactions. | Inherently safer due to small reaction volumes. aurigeneservices.com |
| Scalability | Often requires re-optimization ("scale-up"). | More straightforward through parallelization ("scale-out"). dechema.de |
| Reproducibility | Can be variable between batches. | Highly consistent and reproducible. aurigeneservices.com |
Exploitation in Asymmetric Catalysis as a Chiral Auxiliary or Ligand Precursor
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. wikipedia.orgresearchgate.net The unique electronic and steric properties of this compound make it an attractive starting material for the design of novel chiral auxiliaries and ligands.
The aldehyde functionality provides a convenient handle for attaching the molecule to a substrate, while the fluoro, iodo, and methoxy (B1213986) groups can influence the stereochemical outcome of a reaction through steric hindrance and electronic effects.
Potential research avenues include:
Development of Novel Chiral Auxiliaries : Converting the aldehyde group into an amino or hydroxyl functionality allows for its incorporation into structures analogous to well-known auxiliaries like Evans oxazolidinones or pseudoephedrine amides. wikipedia.orgacs.org The steric bulk of the iodine atom could provide a unique stereodirecting influence.
Synthesis of Chiral Ligands : The aromatic ring of this compound can serve as a scaffold for the synthesis of new chiral ligands for transition metal catalysis. The iodo group is particularly useful as it can be readily converted into other functional groups, such as phosphines, through cross-coupling reactions.
Organocatalysis : Exploring the potential of derivatives of this compound to act as organocatalysts, for example, in proline-based catalysis or N-heterocyclic carbene (NHC) catalysis, where the electronic nature of the aromatic ring can tune the catalyst's activity and selectivity. nih.govrsc.orgacs.org
Exploration of Novel Reactivity Pathways for Diversified Functionalization
The rich array of functional groups on this compound provides a fertile ground for exploring novel reactivity and creating diverse molecular architectures. The interplay between the different substituents can lead to unique chemical transformations.
Key areas for future investigation are:
Cross-Coupling Reactions : The carbon-iodine bond is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a vast array of substituents at the 4-position, leading to a library of new compounds with potentially interesting biological or material properties.
Directed Ortho-Metalation : The methoxy and fluoro groups can potentially direct ortho-lithiation or other metalation reactions to the adjacent positions on the ring, enabling further functionalization.
Tandem and Multicomponent Reactions : Designing novel tandem or one-pot multicomponent reactions that utilize the multiple reactive sites on the molecule to rapidly build molecular complexity. liberty.edursc.org For example, a reaction could involve an initial transformation of the aldehyde, followed by a cross-coupling at the iodo position. acs.orgresearchgate.net
Photochemical Transformations : The aldehyde group can act as a photochemical initiator for various transformations, and the heavy iodine atom could influence intersystem crossing rates, potentially leading to unique photochemical reactivity. beilstein-journals.org
The diverse reactivity of the functional groups is summarized in Table 3.
| Functional Group | Potential Transformations | Examples of Reactions |
| Aldehyde | Oxidation, reduction, nucleophilic addition, condensation, Wittig reaction, imine formation. researchgate.net | Grignard reactions, aldol (B89426) condensation, reductive amination. |
| Iodine | Metal-halogen exchange, cross-coupling reactions. | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings. |
| Fluorine | Influences electronic properties and metabolic stability. | Nucleophilic aromatic substitution (under certain conditions). |
| Methoxy Group | Can act as a directing group, potential for ether cleavage. | Electrophilic aromatic substitution, demethylation. |
Q & A
Q. What are the key synthetic routes for preparing 2-fluoro-4-iodo-3-methoxybenzaldehyde, and how do reaction conditions influence regioselectivity?
Methodological Answer: The synthesis typically involves sequential halogenation and methoxylation. For example:
Iodination : Electrophilic iodination using I₂/KIO₃ in acidic media (e.g., H₂SO₄) at 0–25°C to introduce iodine at the para position .
Fluorination : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by electrophilic fluorination using NFSI (N-fluorobenzenesulfonimide) .
Methoxylation : O-Methylation of a phenolic intermediate with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in DMF at 60–80°C .
Q. Critical Parameters :
- Temperature control during iodination minimizes polyhalogenation.
- Steric hindrance from the methoxy group directs fluorine to the ortho position relative to the aldehyde.
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Q. How should researchers handle stability and storage challenges for this compound?
Methodological Answer:
- Stability : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at –20°C in amber glass vials .
- Light Sensitivity : Iodine-substituted aromatics degrade under UV light; use light-protected containers .
- Hygroscopicity : Methoxy groups may absorb moisture; store with desiccants like silica gel .
Advanced Research Questions
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to study frontier molecular orbitals (FMOs). The iodine atom acts as a leaving group in Suzuki-Miyaura coupling, while fluorine’s electronegativity influences electron density at the ortho position .
- Transition State Analysis : Evaluate activation barriers for iodine displacement using Pd(PPh₃)₄ catalysts. Steric maps from software like Gaussian or ORCA help predict regioselectivity .
Q. How to resolve conflicting literature data on the compound’s solubility in polar aprotic solvents?
Methodological Answer:
- Controlled Experiments :
- Measure solubility in DMSO, DMF, and THF via gravimetric analysis (25°C, 48 hr equilibration).
- Use Hansen solubility parameters (δD, δP, δH) to correlate with solvent polarity .
- Confounding Factors :
Q. What strategies are recommended for toxicity profiling when in vivo data is unavailable?
Methodological Answer:
Q. How does the ortho-fluoro substituent influence electronic effects in catalytic applications?
Methodological Answer:
- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the aldehyde group, enhancing reactivity in condensation reactions (e.g., Knoevenagel) .
- Steric Effects : Ortho-fluoro groups hinder rotation around the C–F bond, creating a rigid conformation that affects transition states in asymmetric catalysis .
- Spectroscopic Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
